Sulfoximine vs. Sulfone: Enhanced Aqueous Solubility and Reduced Lipophilicity for Superior ADME Profile
In a matched molecular pair analysis, replacing a sulfone group with a sulfoximine consistently improves aqueous solubility. For example, in a set of GPR119 agonists, the sulfone analogue 4 was found to be insoluble, whereas its corresponding NH-sulfoximine 5 exhibited improved solubility at lower logD [1]. This trend is further exemplified by ceralasertib (AZD6738), a clinical-stage ATR inhibitor, where the sulfoximine moiety replaced a traditional sulfone to enhance aqueous solubility to 661 µM at pH 7.4, while simultaneously reducing logD by 0.6 units compared to sulfone analogues .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 661 µM at pH 7.4 |
| Comparator Or Baseline | Sulfone analogue (data not quantified in source, but described as less soluble) |
| Quantified Difference | Solubility enhanced to 661 µM; logD reduced by 0.6 units |
| Conditions | Matched molecular pair analysis; ceralasertib (AZD6738) in vitro data |
Why This Matters
For procurement, sulfoximine-based scaffolds provide a higher probability of achieving developable, orally bioavailable drug candidates by mitigating solubility and lipophilicity liabilities common with sulfone-containing compounds.
- [1] Luckhurst CA, et al. General synthetic strategies towards N-alkyl sulfoximine building blocks for medicinal chemistry and the use of dimethylsulfoximine as a versatile precursor. Tetrahedron. 2014;70(37):6613-6622. doi: 10.1016/j.tet.2014.05.095. View Source
